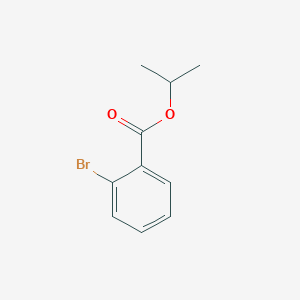

Isopropyl 2-bromobenzoate

Description

Isopropyl 2-bromobenzoate is an aromatic ester derivative of 2-bromobenzoic acid, featuring a bromine substituent at the ortho position of the benzene ring and an isopropyl ester group. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.0 g/mol. This compound is primarily utilized as a substrate in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group. For instance, it reacts efficiently with para-fluorophenylboronic acid under palladium catalysis to yield Isopropyl 4'-fluorobiphenyl-2-carboxylate in 86% yield . The compound’s structure balances electronic activation (via the electron-withdrawing bromine) and steric effects (from the isopropyl group), making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name |

propan-2-yl 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCRCHHNKWSPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345276 | |

| Record name | Isopropyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-52-8 | |

| Record name | Isopropyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of substituted benzoates.

Reduction: Formation of isopropyl alcohol and 2-bromobenzoic acid.

Oxidation: Formation of 2-bromobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Isopropyl 2-bromobenzoate serves as a versatile intermediate in organic synthesis. It is used to introduce the isopropyl group into various chemical structures, facilitating the development of more complex organic molecules .

2. Biological Studies

- The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to modify biological molecules makes it useful for investigating biochemical pathways and mechanisms .

3. Medicinal Chemistry

- In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for developing pharmaceuticals targeting specific diseases due to its reactive bromine atom, which can participate in nucleophilic substitution reactions .

4. Material Science

- The compound finds applications in material science, particularly in the production of specialty chemicals and polymers. Its unique properties enable the creation of materials with specific characteristics required for industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively reduced enzyme activity, providing insights into potential drug design strategies targeting similar enzymes.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize novel benzoate derivatives with enhanced biological activity. The study highlighted the compound's role as a key intermediate in creating new pharmaceutical agents.

Mechanism of Action

The mechanism of action of isopropyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Reactivity in Catalytic Hydrogenation

Isopropyl 2-bromobenzoate exhibits distinct behavior in catalytic hydrogenation compared to simpler esters. In studies using osmium (Os)- and ruthenium (Ru)-based catalysts, this compound failed to undergo hydrogenation , whereas ethyl benzoate, methyl benzoate, and ε-caprolactone were successfully hydrogenated under identical conditions . This difference can be attributed to two factors:

Electronic Effects : The electron-withdrawing bromine atom reduces the electron density of the ester carbonyl group, making it less susceptible to nucleophilic attack by hydrogen.

Steric Hindrance : The bulky isopropyl group may obstruct catalyst access to the reactive site.

In contrast, methyl oxalate (another electron-deficient ester) also showed inactivity, suggesting that electronic deactivation plays a dominant role in these reactions .

Efficacy in Cross-Coupling Reactions

This compound demonstrates high reactivity in Suzuki-Miyaura couplings, as evidenced by its conversion to a biphenyl derivative with 86% yield . This highlights the bromine atom’s effectiveness as a leaving group compared to other halogens (e.g., chlorine, which is less reactive in such couplings).

Structural and Functional Comparisons

The table below summarizes key differences between this compound and related compounds:

Key Observations :

- The bromine atom in this compound enhances reactivity in cross-coupling but reduces activity in hydrogenation.

Biological Activity

Isopropyl 2-bromobenzoate is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article explores its biological properties, synthesis, and applications in scientific research, including enzyme inhibition and potential pharmaceutical uses.

Chemical Structure and Properties

This compound (CAS Number: 59247-52-8) is characterized by the presence of an isopropyl ester group attached to the 2-position of a brominated benzoic acid. Its chemical formula is C10H11BrO2. The compound is typically synthesized through the esterification of 2-bromobenzoic acid with isopropyl alcohol, often using a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. The compound can inhibit various enzymes by forming covalent bonds with active site residues or altering enzyme conformation. Notably, it has been used in studies examining acetylcholinesterase inhibition, which is crucial for understanding neurotoxic effects and developing antidotes for organophosphate poisoning .

Table 1: Enzyme Inhibition Activities

| Compound | Enzyme Target | IC50 Value (nM) |

|---|---|---|

| This compound | Acetylcholinesterase | Data not specified |

| Halo-substituted derivatives | Urease | 1.6 ± 0.2 |

Pharmacological Potential

Research suggests that this compound may have pharmacological applications. Its structural similarity to other bioactive compounds allows it to be explored as a potential drug candidate. Studies have shown that derivatives of brominated benzoates exhibit various biological activities, including anti-inflammatory and anticancer properties .

Case Studies and Research Findings

- Inhibition Kinetics : A study focused on the inhibition kinetics of this compound on acetylcholinesterase revealed that the compound could effectively reduce enzyme activity, indicating potential use in treating conditions related to cholinergic dysfunctions .

- Toxicological Studies : Long-term exposure studies in animal models have demonstrated that brominated benzoates can lead to hepatic alterations, suggesting a need for careful evaluation of their safety profiles in pharmaceutical applications .

- Comparative Analysis : When compared to similar compounds like methyl and ethyl 2-bromobenzoate, this compound exhibited unique steric and electronic properties that could enhance its binding affinity to biological targets, thus influencing its efficacy as an inhibitor.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ester group significantly influence its reactivity and binding affinity. The compound's ability to form covalent bonds with enzymes suggests a potential for developing irreversible inhibitors that could be beneficial in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.